molecular formula C8H10ClF3N2 B3028362 N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride CAS No. 1951441-74-9

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Cat. No.: B3028362
CAS No.: 1951441-74-9
M. Wt: 226.62
InChI Key: ITQNCJUNWYWSGU-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF3N2 and its molecular weight is 226.62. The purity is usually 95%.
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Scientific Research Applications

Photocytotoxic Properties in Cancer Treatment

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes incorporating derivatives of pyridin-2-yl)methanamine, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown significant photocytotoxicity in red light, suggesting potential applications in cancer therapy (Basu et al., 2014).

Synthesis of Schiff Bases for Anticonvulsant Activity

  • Heterocyclic Schiff Bases as Anticonvulsants : A series of Schiff bases of 3-aminomethyl pyridine, a related compound, were synthesized and showed potential as anticonvulsant agents, indicating the relevance of similar compounds in neurological disorder treatments (Pandey & Srivastava, 2011).

Enhanced Cellular Uptake and Selectivity in Cancer Cells

  • Iron(III) Complexes with Pyridoxal Schiff Bases : Iron(III) complexes using derivatives of pyridin-2-yl)methanamine have been investigated for their uptake in cancer cells and remarkable photocytotoxicity, highlighting their potential in targeted cancer therapy (Basu et al., 2015).

Catalytic Hydroxylation of Alkanes

  • Diiron(III) Complexes for Hydroxylation : Diiron(III) complexes involving pyridin-2-yl)methanamine derivatives have been studied as catalysts for selective hydroxylation of alkanes, an important process in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Synthesis of Novel Compounds

  • Ambient-Temperature Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds involving pyridin-2-yl)methanamine derivatives, indicating the compound's role in creating new chemical entities (Becerra et al., 2021).

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQNCJUNWYWSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-74-9
Record name 2-Pyridinemethanamine, N-methyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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